Tetrafeniletileno

Descripción general

Descripción

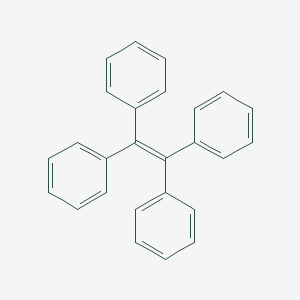

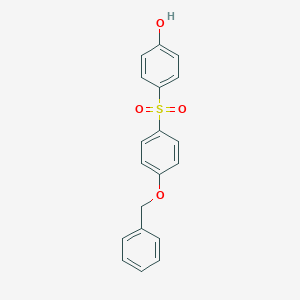

Tetraphenylethylene, also known as TPE, is a synthetic organic compound with a unique combination of physical and chemical properties. It is composed of four phenyl rings linked together by a single carbon-carbon bond. This compound has been used in a variety of scientific and industrial applications, including organic synthesis, drug development, and material science research.

Aplicaciones Científicas De Investigación

Comportamientos de emisión de fluorescencia

TPE, un luminógeno típico con características de emisión inducida por agregación (AIE), se ha utilizado ampliamente para preparar materiales fluorescentes AIE . El polidimetilsiloxano funcionalizado con TPE (n-TPE-AP-PDMS) se sintetizó con éxito mediante la unión de TPE al polidimetilsiloxano a través de una adición de aza-Michael . Este trabajo puede proporcionar una comprensión más profunda del comportamiento de AIE y orientación para desarrollar un nuevo polímero AIE para quimiosensores con alto rendimiento .

Sensor para nitrobenceno

El n-TPE-AP-PDMS se utilizó además como una sonda fluorescente para detectar nitrobenceno y mostró una alta eficiencia de extinción . Además, la película de n-TPE-AP-PDMS mostró una alta reversibilidad de modo que la eficiencia de extinción se mantuvo constante después de cinco ciclos .

Luminógenos AIE

Los derivados de TPE han atraído una atención significativa debido a sus débiles interacciones intermoleculares y su excelente solubilidad en solventes orgánicos, con una estructura que es susceptible a la funcionalización en los grupos fenilo planos, lo que puede conducir a la actividad AIE .

Dispositivos electroluminiscentes

El desarrollo de nuevas clases de materiales luminiscentes novedosos ha recibido una atención creciente debido a sus prometedoras aplicaciones en diversos campos, como los dispositivos electroluminiscentes, incluidos los diodos emisores de luz orgánicos (OLED), los transistores de efecto de campo orgánico (OFET) .

Bioimagen

Los derivados de TPE muestran propiedades ópticas y/o eléctricas únicas y actividad biológica debido a su gran sistema π-conjugado, dotando a sus amplias aplicaciones en bioimagen .

Materiales optoelectrónicos

Los derivados de TPE también se utilizan en materiales optoelectrónicos debido a sus propiedades ópticas y/o eléctricas únicas .

Mecanismo De Acción

Target of Action

Tetraphenylethylene (TPE) is primarily used as a fluorescent probe for next-generation sensing applications . It has been utilized for the facile detection of nitroaromatic compounds (NACs) through a fluorescence quenching mechanism . NACs are volatile compounds widely used in various explosive formulations , making them a significant target for TPE.

Mode of Action

TPE interacts with its targets, such as NACs, through a fluorescence quenching mechanism . This interaction is facilitated by the aggregation-induced emission (AIE) properties of TPE . When TPE comes into contact with its targets, it exhibits a change in its fluorescence properties, allowing for the detection of the target compounds .

Biochemical Pathways

TPE operates on the principle of aggregation-induced emission (AIE), a phenomenon where typically small organic molecules, which are weak emitters when fully dissolved in solvents, become highly luminescent in the supramolecular aggregated state . This property of TPE allows it to detect the presence of certain compounds, such as NACs, by observing changes in its fluorescence properties .

Pharmacokinetics

Its excellent solubility in organic solvents suggests that it may have good bioavailability.

Result of Action

The result of TPE’s action is the detection of target compounds such as NACs . When TPE comes into contact with these compounds, its fluorescence properties change, allowing for the detection of the target compounds . This makes TPE a valuable tool in sensing applications, particularly in the detection of explosive materials .

Action Environment

The action of TPE is influenced by environmental factors. For instance, the AIE properties of TPE are observed in 90% water (H2O/THF) content due to extensive formation of aggregates . Furthermore, the interaction of TPE with its targets can be influenced by the presence of other compounds in the environment . Therefore, the action, efficacy, and stability of TPE can vary depending on the environmental conditions.

Safety and Hazards

Direcciones Futuras

Tetraphenylethylene has been recognized as a universal basic block in macrocyclic chemistry, supramolecular aggregate materials, etc . Future research directions include the eight-shaped double-ring structure of TPE, summarizing the research on neutral molecular structures, ionic molecular structures, and metal molecular structures .

Análisis Bioquímico

Biochemical Properties

Tetraphenylethylene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through weak intermolecular interactions and functionalization on the planar phenyl groups. These interactions often lead to aggregation-induced emission, where tetraphenylethylene becomes highly luminescent in the aggregated state . This property is utilized in the development of responsive fluorescent materials for biological applications.

Cellular Effects

Tetraphenylethylene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that tetraphenylethylene derivatives can induce reactive oxygen species (ROS) production, which affects cell signaling and can lead to apoptosis in cancer cells . Additionally, tetraphenylethylene-based compounds have been used in drug delivery systems, where they enhance the efficacy of anticancer drugs by improving their cellular uptake and targeting specific cellular compartments .

Molecular Mechanism

The molecular mechanism of tetraphenylethylene involves its interaction with biomolecules at the molecular level. Tetraphenylethylene derivatives exhibit aggregation-induced emission due to the restriction of intramolecular rotations (RIR) of the phenyl rings . This mechanism is crucial for their photophysical properties and their application in fluorescence-based assays. Furthermore, tetraphenylethylene can undergo charge separation and phenyl ring rotation, leading to conformational changes that enhance its luminescent properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetraphenylethylene can change over time due to its stability and degradation. Tetraphenylethylene derivatives have been shown to maintain their luminescent properties over extended periods, making them suitable for long-term studies . Factors such as solvent viscosity and medium rigidity can influence the stability and photophysical behavior of tetraphenylethylene . Long-term studies have demonstrated that tetraphenylethylene-based compounds remain stable and effective in various biological applications.

Dosage Effects in Animal Models

The effects of tetraphenylethylene vary with different dosages in animal models. Studies have shown that low doses of tetraphenylethylene derivatives can enhance cellular functions and improve drug delivery efficiency . High doses may lead to toxic effects, including oxidative stress and apoptosis . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Tetraphenylethylene is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux. The compound can undergo metabolic transformations that affect its luminescent properties and biological activity . These metabolic pathways are essential for understanding the behavior of tetraphenylethylene in biological systems and optimizing its use in biomedical applications.

Transport and Distribution

Within cells and tissues, tetraphenylethylene is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Tetraphenylethylene-based compounds have been designed to target specific tissues, enhancing their efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of tetraphenylethylene is crucial for its activity and function. Tetraphenylethylene derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for their role in drug delivery systems and their ability to modulate cellular processes effectively.

Propiedades

IUPAC Name |

1,2,2-triphenylethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZUZNKTTIRERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060895 | |

| Record name | Tetraphenylethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly beige powder; [Acros Organics MSDS] | |

| Record name | Tetraphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

632-51-9 | |

| Record name | Tetraphenylethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraphenylethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1'',1'''-(1,2-ethenediylidene)tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraphenylethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylethylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT243CE29P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate](/img/structure/B103839.png)